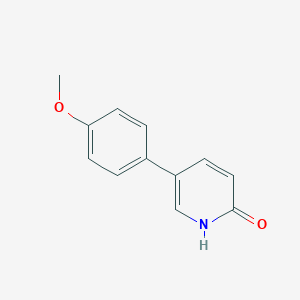

5-(4-Methoxyphenyl)pyridin-2(1H)-one

Descripción general

Descripción

The compound 5-(4-Methoxyphenyl)pyridin-2(1H)-one is a chemical structure that has been the subject of various studies due to its potential applications in different fields such as dyes, pharmaceuticals, and agrochemicals. The methoxy group attached to the phenyl ring influences the electronic properties of the compound, which can be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, where the methoxyphenyl moiety is introduced to the core structure through various intermediates. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are structurally related to the compound , can be achieved via the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into related thiazolidin-4-ones has been studied, providing insights into the kinetics and mechanism of reactions involving methoxyphenyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl group has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester has been reported, providing detailed information about the arrangement of atoms and bond lengths . Similarly, the structure of 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one has been analyzed theoretically to predict its geometric parameters and vibration frequencies .

Chemical Reactions Analysis

The presence of the methoxyphenyl group in a compound can significantly affect its reactivity. For instance, the photophysical properties of methoxyphenyl-substituted compounds have been studied to understand the competition between intramolecular charge transfer and proton transfer processes . Moreover, the transformation reactions of methoxyphenyl-substituted compounds have been explored, revealing the influence of the substituent on reaction kinetics and mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-substituted compounds are influenced by the electronic effects of the methoxy group. The stability of such molecules can be analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Additionally, the photophysical characteristics of these compounds can be studied to understand their behavior in different solvents and under various conditions .

Aplicaciones Científicas De Investigación

1. Anticancer Properties

- Summary of Application: This compound has been used in the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives, which have been screened for cytotoxicity on three different human leukemic cell lines .

- Methods of Application: The synthesis started with 2-chloro nicotinic acid which was converted into ethyl ester and subsequently synthesized the carbohydrazide . The carbohydrazide was cyclised using carbon disulphide and potassium hydroxide .

- Results or Outcomes: Among the synthesized compounds, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide6e showed high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 of 4.6μM and 2.2μM respectively .

2. Anti-Fibrosis Activity

- Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application: The synthesis details are not provided in the search results .

- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

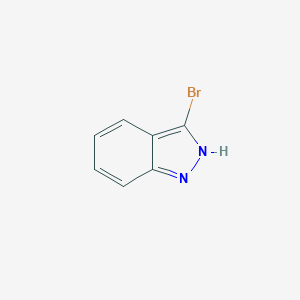

3. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

Direcciones Futuras

The future directions in the research of pyridine compounds like 5-(4-Methoxyphenyl)pyridin-2(1H)-one could involve exploring their potential pharmaceutical applications . Additionally, the development of new synthetic pathways and the discovery of inhibitors targeting specific biological axes represent promising areas of future research .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDTWSPLGKBXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602231 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)pyridin-2(1H)-one | |

CAS RN |

53242-51-6 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

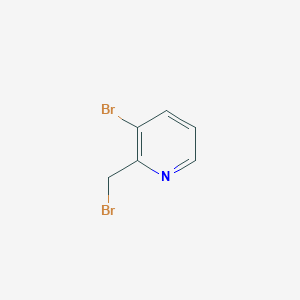

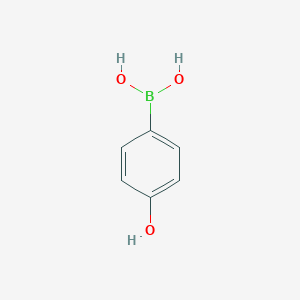

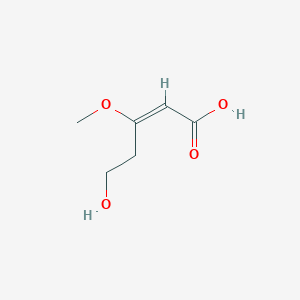

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)